molecular formula C14H20FeN3Na2O11 B6289057 Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate CAS No. 305808-30-4

Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate

Cat. No.: B6289057
CAS No.: 305808-30-4
M. Wt: 508.15 g/mol
InChI Key: QPJPBTBEMHBPHZ-UHFFFAOYSA-I
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Description

Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate is a coordination complex that includes iron(III) as the central metal ion. This compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate typically involves the reaction of diethylenetriaminepentaacetic acid with iron(III) chloride in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate has a wide range of applications in scientific research:

Mechanism of Action

The compound functions as a ligand, forming a stable coordination complex with iron(III). This complex can interact with other molecules, catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

  • Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate
  • Diethylenetriaminepentaacetic acid iron(III) trisodium salt

Comparison: Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate is unique due to its specific coordination environment and stability. Compared to similar compounds, it offers distinct advantages in terms of complex stability and reactivity, making it suitable for specialized applications .

Properties

IUPAC Name

disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+);hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O10.Fe.2Na.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;1H2/q;+3;2*+1;/p-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJPBTBEMHBPHZ-UHFFFAOYSA-I
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FeN3Na2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate
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